molecular formula C15H19N3O3 B570306 4-Desisopropyl-4-propyl Imazethapyr CAS No. 153232-73-6

4-Desisopropyl-4-propyl Imazethapyr

Cat. No.: B570306
CAS No.: 153232-73-6
M. Wt: 289.335
InChI Key: JRORQDJBTMAFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 4-Desisopropyl-4-propyl Imazethapyr involves several synthetic routes. One common method includes the reaction of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile to form an intermediate compound. This intermediate is then hydrolyzed and cyclized to produce the final product . The reaction conditions typically involve the use of sodium hydroxide or hydrogen peroxide for hydrolysis and acidification for cyclization. Industrial production methods focus on optimizing yield and reducing raw material costs, making the process suitable for large-scale production .

Chemical Reactions Analysis

4-Desisopropyl-4-propyl Imazethapyr undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines .

Comparison with Similar Compounds

4-Desisopropyl-4-propyl Imazethapyr is similar to other imidazolinone herbicides, such as Imazapyr, Imazamox, and Imazapic . it is unique in its specific structural modifications, which include the absence of an isopropyl group and the presence of a propyl group. These structural differences can influence its chemical reactivity, environmental persistence, and biological activity. Compared to Imazethapyr, this compound may exhibit different degradation rates and toxicological profiles .

Properties

IUPAC Name

5-ethyl-2-(4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRORQDJBTMAFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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